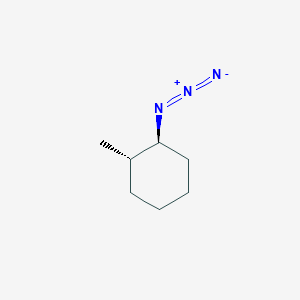

(1S,2S)-1-Azido-2-methylcyclohexane

Description

Properties

CAS No. |

831191-88-9 |

|---|---|

Molecular Formula |

C7H13N3 |

Molecular Weight |

139.20 g/mol |

IUPAC Name |

(1S,2S)-1-azido-2-methylcyclohexane |

InChI |

InChI=1S/C7H13N3/c1-6-4-2-3-5-7(6)9-10-8/h6-7H,2-5H2,1H3/t6-,7-/m0/s1 |

InChI Key |

IHVGIZNAOSKZLB-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@H]1CCCC[C@@H]1N=[N+]=[N-] |

Canonical SMILES |

CC1CCCCC1N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Routes

Stereochemical Inversion via Mitsunobu Reaction

The most widely documented method involves stereochemical inversion of a pre-existing alcohol precursor using the Mitsunobu reaction. The synthesis proceeds as follows:

Starting Material Preparation

- (1R,2S)-2-Methyl-1-cyclohexanol (23) is prepared via Noyori asymmetric hydrogenation of 2-methylcyclohexanone using a ruthenium-(S)-BINAP catalyst. This step achieves high enantiomeric excess (70% ee).

Mitsunobu Reaction Conditions

- The alcohol (23) is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) under anhydrous conditions.

- Hydrazoic acid (HN₃) serves as the azide source, enabling nucleophilic displacement with inversion of configuration at C1.

- Reaction Equation :

$$

\text{(1R,2S)-2-Methyl-1-cyclohexanol} + \text{HN}3 \xrightarrow{\text{DEAD, PPh}3, \text{THF}} \text{(1S,2S)-1-Azido-2-methylcyclohexane}

$$

Workup and Purification

- The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate).

- Yield : ~70%.

Stereochemical Validation

Alternative Pathway: Nitro Group Reduction

While less common, reduction of nitro intermediates offers a potential route, though stereocontrol remains challenging:

Nitrocyclohexane Synthesis

- 2-Methyl-1-nitrocyclohexane is synthesized via nitration of 2-methylcyclohexene using acetyl nitrate.

Catalytic Reduction

- Palladium-catalyzed hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

- Subsequent diazo transfer with triflyl azide (TfN₃) introduces the azide functionality.

Limitations

Reaction Optimization and Scalability

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Azido-2-methylcyclohexane can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed

Reduction: (1S,2S)-1-Amino-2-methylcyclohexane.

Substitution: Various substituted cyclohexane derivatives.

Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

(1S,2S)-1-Azido-2-methylcyclohexane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds and heterocycles.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Azido-2-methylcyclohexane primarily involves the reactivity of the azido group. The azido group can participate in nucleophilic substitution and cycloaddition reactions, forming stable products. In biological systems, the azido group can react with alkyne-functionalized molecules in a bioorthogonal manner, allowing for specific labeling and tracking of biomolecules without interfering with native biological processes.

Comparison with Similar Compounds

(1S,2S)-trans-1,2-Cyclohexanediol

Structural and Functional Differences

- (1S,2S)-1-Azido-2-methylcyclohexane : Contains an azide (-N₃) and methyl (-CH₃) group. Molecular formula: C₇H₁₁N₃ ; molecular weight: 137.18 g/mol (calculated).

- (1S,2S)-trans-1,2-Cyclohexanediol : Features two hydroxyl (-OH) groups. Molecular formula: C₆H₁₂O₂ ; molecular weight: 116.16 g/mol .

Physical Properties

Hazards

- Diol Compound : Classified as Eye Dam. 1 and STOT SE 3 (H318: eye damage; H335: respiratory irritation) .

General Comparison with Other Cyclohexane Derivatives

- Functional Groups : Azides (high-energy functional groups) vs. hydroxyls (polar, hydrogen-bonding groups).

- Stability : Azides require careful handling due to explosion risks, whereas diols are more stable but pose irritant hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.